Unii-epa976X5XY

Descripción general

Descripción

Unii-epa976X5XY is a chemical compound that has gained significant attention in the scientific community due to its potential for a wide range of applications.

Aplicaciones Científicas De Investigación

Mitochondrial Protein Folding

Gamitrinib-TPP (G-TPP) is a mitochondrial targeted HSP90 inhibitor . It has been used to chemically interfere with mitochondrial protein folding . This application is particularly relevant in the study of protein misfolding diseases .

Cancer Therapeutics

G-TPP is under clinical evaluation as a potential cancer therapeutic . It acts by directly binding to either HSP90 or its co-chaperones/client proteins . This inhibitory effect has shown promise in various cancer types .

Induction of PINK1/Parkin-dependent Mitophagy

G-TPP has been used to induce PINK1/Parkin-dependent mitophagy . This process is crucial for the removal of damaged mitochondria, maintaining cellular health .

Study of Mitochondrial Quality Control

G-TPP treatment might represent a novel strategy to study PINK1 and Parkin-mediated mitochondrial quality control . This is particularly relevant in the context of Parkinson’s disease research .

Prostate Cancer Research

In preclinical models of advanced prostate cancer, G-TPP has shown promising results . This makes it a potential candidate for fresh therapeutic advances in this field .

Cell Metabolic Activity Quantification

G-TPP has been used in cell experiments to quantify metabolic activity . Cells are treated with G-TPP and their metabolic activity is quantified using a colorimetric assay .

Mecanismo De Acción

Target of Action

G-TPP Hexafluorophosphate, also known as Gamitrinib hexafluorophosphate, primarily targets Heat Shock Protein 90 (HSP90) located in the mitochondrial matrix . HSP90 is a highly conserved molecular chaperone that plays a crucial role in the maturation of newly synthesized polypeptides and provides a shelter for the turnover of misfolded or denatured proteins .

Mode of Action

G-TPP Hexafluorophosphate interacts with its target, HSP90, by inhibiting its ATPase activity . This interaction disrupts the normal functioning of HSP90, leading to the accumulation of PINK1, a protein kinase, on the mitochondrial surface . This accumulation triggers the phosphorylation of ubiquitin at Ser65 and the activation of Parkin, an E3 ubiquitin ligase .

Biochemical Pathways

The interaction of G-TPP Hexafluorophosphate with HSP90 affects the PINK1/Parkin pathway . The activation of Parkin leads to the ubiquitination of substrate proteins on the mitochondrial surface . The joint activity of PINK1 and Parkin generates phosphorylated poly-ubiquitin chains on the mitochondrial surface, inducing the recruitment of autophagy receptors . This process eventually leads to the clearance of whole organelles by autophagy .

Pharmacokinetics

It is known that g-tpp hexafluorophosphate is given systemically in animal studies , suggesting that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of G-TPP Hexafluorophosphate can be influenced by various environmental factors. For instance, the induction of mitophagy by G-TPP Hexafluorophosphate is largely independent of mitochondrial membrane depolarization . This suggests that the compound’s action is specific for mitochondrial HSP90 inhibition and can occur under a variety of cellular conditions .

Propiedades

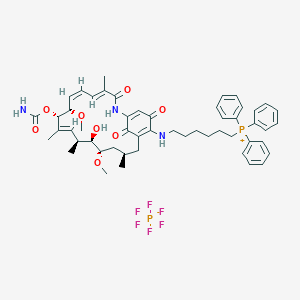

IUPAC Name |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIBTCZSRLMDOD-WLXHSWTPSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65F6N3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131626-47-5 | |

| Record name | Gamitrinib hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)

![2-[6-(2,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2561721.png)

![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2561722.png)

![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B2561725.png)